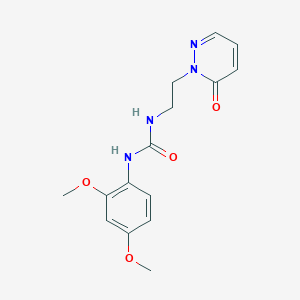

1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Description

1-(2,4-Dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic urea derivative featuring a pyridazinone core linked to a 2,4-dimethoxyphenyl group via an ethyl spacer. The pyridazinone moiety (6-oxopyridazin-1(6H)-yl) is a heterocyclic ring system known for its hydrogen-bonding capacity and role in modulating enzyme interactions, particularly in phosphodiesterase (PDE) inhibitors and kinase regulators . The 2,4-dimethoxyphenyl substituent contributes to lipophilicity and electronic effects, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-22-11-5-6-12(13(10-11)23-2)18-15(21)16-8-9-19-14(20)4-3-7-17-19/h3-7,10H,8-9H2,1-2H3,(H2,16,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEKYDCYXUUPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2,4-dimethoxyaniline, through the reaction of 2,4-dimethoxybenzaldehyde with ammonia or an amine.

Urea Formation: The intermediate is then reacted with an isocyanate or a carbamoyl chloride to form the urea derivative.

Pyridazinone Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the urea or pyridazinone moieties.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea nitrogen, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Biological Activities

1-(2,4-Dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea exhibits several biological activities that make it a candidate for further research in medicinal applications:

- Anticancer Activity : Studies have indicated that compounds with pyridazine scaffolds can exhibit significant anticancer properties. The unique substitution patterns of this compound may enhance its efficacy against various cancer cell lines .

- Antibacterial Properties : The compound has shown potential antibacterial activity, making it a candidate for developing new antibiotics. Research into similar compounds suggests that modifications to the urea moiety can improve antibacterial efficacy .

Case Studies

Several studies have investigated the applications of similar compounds in drug discovery:

- Case Study 1 : A study published in Medicinal Chemistry examined derivatives of pyridazine and their effects on cancer cell proliferation. The results indicated that modifications to the phenyl and urea groups significantly influenced cytotoxicity against various cancer types .

- Case Study 2 : Another research effort focused on the antibacterial properties of related pyridazine derivatives. The findings suggested that compounds with similar structures exhibited effective inhibition against Gram-positive bacteria, highlighting the potential for developing new therapeutic agents .

Potential Applications

Based on its biological activities and synthesis feasibility, this compound could find applications in:

- Drug Development : As a lead compound for further optimization in anticancer or antibacterial drug discovery.

- Pharmaceutical Research : Investigating structure-activity relationships (SAR) to enhance its efficacy and selectivity.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents attached to the pyridazinone core or the linker region. Below is a systematic comparison based on available literature and patent data.

Pyridazinone Derivatives with Sulfonamide Substituents

Example Compound : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- Key Structural Differences: Replaces the urea group with a benzenesulfonamide moiety. Features a benzyloxy substituent at the pyridazinone 3-position.

- Benzyloxy Substituent: Enhances steric bulk but may reduce metabolic stability due to susceptibility to oxidative cleavage.

- Synthetic Route : Synthesized via nucleophilic substitution using benzyl bromide derivatives and potassium carbonate in DMF .

Pyridazinone-Pyrimidinone Hybrids with Fluorinated Groups

Example Compound: (5-((5-(3-Chloro-5-cyanophenoxy)-4-(difluoromethyl)-6-oxopyrimidin-1(6H)-yl)methyl)-3-(difluoromethyl)-6-oxopyridazin-1(6H)-yl)methyl dihydrogen phosphate

- Key Structural Differences: Incorporates a pyrimidinone ring fused to pyridazinone. Features difluoromethyl (-CF₂H) groups and a phosphate ester prodrug moiety.

- Functional Implications :

- Difluoromethyl Groups : Improve lipophilicity (LogP increase by ~1–2 units) and resistance to oxidative metabolism.

- Phosphate Ester : Enhances aqueous solubility for parenteral administration, acting as a prodrug that releases the active compound in vivo.

- Therapeutic Relevance: Patent data suggests applications in kinase inhibition, with improved bioavailability over non-fluorinated analogs .

Urea-Linked Pyridazinone Derivatives

Example Compound : Target compound (1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea)

- Distinctive Features: Urea Linker: Provides dual hydrogen-bond donor sites (NH groups), which may enhance binding to polar enzyme pockets compared to sulfonamides or ethers. 2,4-Dimethoxyphenyl Group: Balances lipophilicity (predicted LogP ~2.5) and metabolic stability by reducing cytochrome P450-mediated dealkylation.

Comparative Data Table

Research Implications and Gaps

- Target Compound : The urea linker and dimethoxyphenyl group may offer a balance of binding affinity and stability, but in vitro/in vivo studies are needed to validate activity.

- Sulfonamide Analogs : While synthetically accessible, their metabolic liabilities limit therapeutic utility .

- Fluorinated Hybrids : Demonstrate advanced pharmacokinetic profiles but require complex synthetic routes .

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, identified by its CAS number 1170937-26-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 332.35 g/mol. The compound features a dimethoxyphenyl group and a pyridazinone moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₄ |

| Molecular Weight | 332.35 g/mol |

| CAS Number | 1170937-26-4 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies indicate that derivatives with similar structures exhibit potent COX-2 inhibition with IC50 values in the low micromolar range .

- Antioxidant Activity : Compounds with similar structural features have demonstrated significant antioxidant properties, suggesting that this urea derivative may also scavenge free radicals and reduce oxidative stress .

- Anticancer Properties : Preliminary studies indicate potential anticancer effects, particularly through apoptosis induction in various cancer cell lines. For instance, related compounds have shown efficacy in enhancing the sensitivity of cancer cells to chemotherapeutic agents like cisplatin .

Anti-inflammatory Activity

A study evaluating pyridazine-based compounds found that certain derivatives exhibited selective COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib. The selectivity index for these compounds was significantly higher than for COX-1, indicating a favorable safety profile for therapeutic applications .

Anticancer Studies

In vitro tests on compounds structurally related to this compound revealed promising results against pancreatic cancer cell lines. These studies highlighted the role of apoptosis as a mechanism through which these compounds exert their anticancer effects .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected compounds that share structural similarities with this compound:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| Pyridazine-based sulfonamides (e.g., 7a and 7b) | COX-2 Inhibition | 0.05 - 0.06 |

| N-[3-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Antioxidant & Anticancer | Not specified |

| 1,8-naphthyridin-4(1H)-ones | Cisplatin Sensitization | Not specified |

Q & A

Q. What are the optimal storage conditions to ensure long-term stability?

- Recommendations :

- Solid State : Store at −20°C in amber vials under argon to prevent oxidation .

- Solution : Use DMSO stock solutions (10 mM) with ≤3 freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.